molecular formula C6H5ClN2O2 B7966841 4-Chloro-3-methyl-5-nitropyridine

4-Chloro-3-methyl-5-nitropyridine

Cat. No.: B7966841
M. Wt: 172.57 g/mol
InChI Key: WICURSLPRBHCAI-UHFFFAOYSA-N
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Description

4-Chloro-3-methyl-5-nitropyridine is a heterocyclic aromatic compound with the molecular formula C6H5ClN2O2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, a methyl group at the 3-position, and a nitro group at the 5-position

Mechanism of Action

Target of Action

Nitropyridines, a class of compounds to which 4-chloro-3-methyl-5-nitropyridine belongs, are known to interact with various biological targets . The specific targets can vary depending on the exact structure of the nitropyridine and its substituents .

Mode of Action

Nitropyridines are generally synthesized through a reaction mechanism involving a [1,5] sigmatropic shift . . This could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions, including suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

Safety data sheets indicate that the compound may cause skin and eye irritation, and may be toxic if swallowed . These properties could potentially impact the bioavailability of the compound.

Result of Action

Safety data sheets indicate that the compound may cause skin and eye irritation, and may be toxic if swallowed . These effects are likely the result of the compound’s interaction with its targets.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, safety data sheets recommend using the compound only in well-ventilated areas and avoiding the formation of dust . These recommendations suggest that the compound’s action, efficacy, and stability could be affected by factors such as air quality and physical form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-methyl-5-nitropyridine typically involves the nitration of 4-chloro-3-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-methyl-5-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, ammonia in ethanol.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Nucleophilic Substitution: 4-Amino-3-methyl-5-nitropyridine, 4-Methoxy-3-methyl-5-nitropyridine.

    Reduction: 4-Chloro-3-methyl-5-aminopyridine.

    Oxidation: 4-Chloro-3-carboxy-5-nitropyridine.

Comparison with Similar Compounds

  • 2-Chloro-3-methyl-5-nitropyridine
  • 4-Chloro-2-methyl-5-nitropyridine
  • 4-Chloro-3-methyl-6-nitropyridine

Comparison: 4-Chloro-3-methyl-5-nitropyridine is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of selectivity and efficiency in various chemical reactions .

Properties

IUPAC Name

4-chloro-3-methyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICURSLPRBHCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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